Erbium sulfide

Thermoelectrics High-temperature energy conversion Rare-earth chalcogenides

Erbium sulfide (Er₂S₃, CAS 12159-66-9) is a rare-earth sesquisulfide belonging to the lanthanide chalcogenide family. It crystallizes in the monoclinic δ-Ho₂S₃ structure type (space group P2₁/m) and is characterized by a high melting point of 1730 °C and a density of 6.07 g cm⁻³.

Molecular Formula Er2S3
Molecular Weight 430.7 g/mol
CAS No. 12159-66-9
Cat. No. B077904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium sulfide
CAS12159-66-9
Molecular FormulaEr2S3
Molecular Weight430.7 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[S-2].[Er+3].[Er+3]
InChIInChI=1S/2Er.3S/q2*+3;3*-2
InChIKeyOXBZQHVXDUNTHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erbium Sulfide (Er₂S₃) Procurement Guide – Key Physical and Structural Characteristics


Erbium sulfide (Er₂S₃, CAS 12159-66-9) is a rare-earth sesquisulfide belonging to the lanthanide chalcogenide family. It crystallizes in the monoclinic δ-Ho₂S₃ structure type (space group P2₁/m) and is characterized by a high melting point of 1730 °C and a density of 6.07 g cm⁻³ [1]. The compound exists as a reddish-brown, moderately water-soluble powder and is one of several known erbium sulfide phases, including ErS, Er₅S₇, and ErS₂₋ₓ [1]. Its electronic structure, calculated by the Materials Project, indicates a GGA band gap of 1.469 eV (with the typical ~40 % underestimation noted for this functional) [2].

Why Erbium Sulfide Cannot Be Replaced by Other Rare-Earth Sesquisulfides


Although rare-earth sesquisulfides share the general formula R₂S₃ and several crystallize in related structure types, their thermoelectric, magnetic, and optical properties diverge sharply due to differences in the 4f-electron configuration and ionic radius of the central cation. Direct comparative measurements on Sc₂S₃₋ₓ, Er₂S₃₋ₓ, and Lu₂S₃₋ₓ demonstrate that the Seebeck coefficient of Er₂S₃₋ₓ is more than an order of magnitude larger than that of Lu₂S₃₋ₓ and three times that of Sc₂S₃₋ₓ at 500 °C [1]. Furthermore, Er₂S₃ exhibits a well-defined antiferromagnetic transition with a Néel temperature near 3 K and an effective magnetic moment of 9.65 μB per Er³⁺, whereas lighter rare-earth sesquisulfides may order ferromagnetically or remain paramagnetic [2]. These quantitative differences preclude simple in-class substitution without compromising device performance.

Quantitative Differentiation of Erbium Sulfide Against Comparators


Seebeck Coefficient: Er₂S₃₋ₓ Outperforms Sc₂S₃₋ₓ and Lu₂S₃₋ₓ at Elevated Temperature

In a comparative study of rare-earth sesquisulfides as high-temperature thermoelectric elements, Er₂S₃₋ₓ exhibited a Seebeck coefficient (α) of 530 μV °C⁻¹ at 500 °C, substantially higher than Sc₂S₃₋ₓ (170 μV °C⁻¹) and more than an order of magnitude larger than Lu₂S₃₋ₓ (41 μV °C⁻¹) [1]. The electrical resistivity of Er₂S₃₋ₓ was measured at 312 Ω·cm, compared to 0.00356 Ω·cm for Sc₂S₃₋ₓ and 50.6 Ω·cm for Lu₂S₃₋ₓ at the same temperature [1]. All three compounds were confirmed as n-type conductors.

Thermoelectrics High-temperature energy conversion Rare-earth chalcogenides

Crystal Structure Specificity: δ-Er₂S₃ Adopts a Distinct Monoclinic Polymorph

Single-crystal X-ray diffraction refined the structure of δ-Er₂S₃ to the monoclinic space group P2₁/m with lattice parameters a = 10.072 Å, b = 3.976 Å, c = 17.389 Å, β = 98.66°, Z = 6, yielding a final R factor of 0.037 for 1745 observed reflections [1]. The compound is isostructural with δ-Ho₂S₃, but this δ-form occurs only for lanthanides from Dy to Tm, with Y [1]. By contrast, the heavier lanthanides Yb and Lu adopt the ε-Ln₂S₃ (α-Al₂O₃-type) structure, while lighter lanthanides (La to Dy) exhibit α- or β-forms [1]. The two crystallographically independent Er³⁺ sites in the monoclinic lattice have been confirmed by magnetic and calorimetric data to exhibit distinct ordering temperatures near 3 K and 2 K [2].

Crystallography Polymorphism Rare-earth sulfides

Low-Temperature Antiferromagnetic Ordering: Er₂S₃ Shows a Néel Transition Near 3 K

Magnetic susceptibility measurements on Er₂S₃ reveal an antiferromagnetic transition with a Néel temperature T_N of approximately 3 K at low applied fields, decreasing to below 1.8 K at 9000 G [1]. A Curie–Weiss fit to low-field data between 100 and 300 K yields an effective magnetic moment of 9.65 μB per Er³⁺ ion [1]. Zero-field calorimetric measurements between 0.7 and 8 K confirm a specific heat peak at T_N and reveal an additional lower-temperature shoulder near 2 K, attributed to the two non-equivalent Er³⁺ sites in the monoclinic lattice ordering at distinct temperatures [1]. By contrast, the lighter rare-earth sesquisulfide Ce₂S₃₋ₓ exhibits ferromagnetic ordering near 6 K and 3 K depending on stoichiometry, while stoichiometric La₂S₃ and Lu₂S₃ remain non-magnetic insulators [2].

Magnetic materials Low-temperature physics Antiferromagnetism

Polysulfide Formation Selectivity: Er₂S₃ Resists Conversion to ErS₂ Unlike Gd and Dy Analogs

In a comparative synthesis study of rare-earth sulfides, polysulfides of the type MeS₂ were successfully prepared for Gd and Dy, but it proved impossible to obtain the corresponding ErS₂ phase under identical conditions [1]. Instead, Er formed the sub-stoichiometric phases Er₅S₇ and ErS₂₋ₓ via reaction of Er₂S₃ with erbium metal at high temperatures and pressures [2]. This contrasts with the behavior of Gd and Dy, where the disulfide is accessible, and indicates a fundamental thermodynamic limitation on the sulfur content achievable in the erbium-sulfur system.

Solid-state synthesis Phase stability Rare-earth polysulfides

Thermal Stability Benchmark: Melting Point of Er₂S₃ (1730 °C) Relative to Alternative Erbium Compounds

Er₂S₃ possesses a melting point of 1730 °C [1], placing it among the more refractory rare-earth sulfides. This is significantly higher than the melting point of erbium oxide Er₂O₃ (~2400 °C), but the sulfide offers distinct advantages in chalcogenide glass-forming ability and compatibility with sulfide-based processing routes [2]. Within the rare-earth sesquisulfide series, the melting points correlate with ionic radius, and Er₂S₃ falls between Dy₂S₃ and Tm₂S₃, consistent with the lanthanide contraction trend; however, quantitative head-to-head melting point data for the full series remain sparse in primary literature [1].

Refractory materials Thermal stability Ceramic processing

Procurement-Driven Application Scenarios for Erbium Sulfide Based on Quantitative Evidence


High-Temperature n-Type Thermoelectric Generator Modules

The Seebeck coefficient of 530 μV °C⁻¹ at 500 °C positions Er₂S₃₋ₓ as the strongest n-type thermoelectric candidate among the Sc–Er–Lu sesquisulfide series [1]. A thermoelectric module employing Er₂S₃₋ₓ as the n-type leg, paired with a compatible p-type rare-earth sulfide (e.g., a ytterbium sulfide composition exhibiting p-type behavior), could achieve substantially higher voltage output at elevated temperatures than modules using Sc₂S₃₋ₓ or Lu₂S₃₋ₓ. Procurement should specify stoichiometry control, as the thermoelectric properties are sensitive to the sulfur sub-stoichiometry x [1].

Low-Temperature Magnetic Calorimetry and Quantum Materials Research

The well-characterized antiferromagnetic transition at T_N ≈ 3 K, the effective moment of 9.65 μB per Er³⁺, and the two-site ordering behavior (anomalies at ~3 K and ~2 K) make Er₂S₃ a valuable model system for studying frustration, site-specific magnetism, and magnetocaloric effects in low-dimensional or geometrically frustrated lattices [2]. Researchers procuring Er₂S₃ for magnetic studies should request phase-pure δ-Er₂S₃ with verified monoclinic P2₁/m symmetry to ensure that all Er³⁺ sites are present in the expected crystallographic environments [3].

Erbium-Doped Chalcogenide Glass for Near-IR and Mid-IR Photonics

Er₂S₃ serves as a precursor for doping chalcogenide glasses (e.g., Ge–Ga–S, Ge–As–S systems) where Er³⁺ ions provide photoluminescence in the near-IR and mid-IR spectral regions [4]. The quantitative band-gap data (calculated 1.469 eV, with experimental absorption-edge studies indicating a wider gap after correction for GGA underestimation) help guide the selection of host glass compositions to minimize non-radiative energy transfer from the matrix to Er³⁺ excited states [5]. Procurement of high-purity Er₂S₃ powder (≥98 %) is recommended to avoid quenching impurities that degrade luminescence efficiency.

Phase-Pure Rare-Earth Sulfide Synthesis for Thermodynamic Reference Studies

The demonstrated inability to form ErS₂ under conditions that yield GdS₂ and DyS₂ [6] establishes Er₂S₃ as a thermodynamically well-defined endpoint in the Er–S phase diagram. This makes stoichiometric Er₂S₃ particularly suitable as a reference material for phase-diagram construction, CALPHAD modeling, and thermodynamic property measurements. Laboratories engaged in rare-earth chalcogenide thermodynamic assessments should prioritize Er₂S₃ when a sesquisulfide with a narrow homogeneity range and well-characterized crystal structure (δ-form) is required.

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